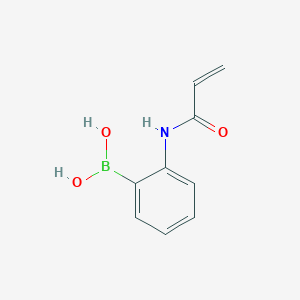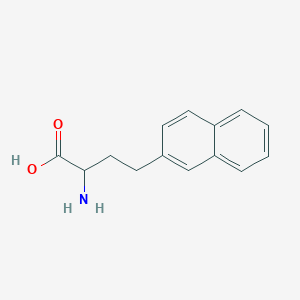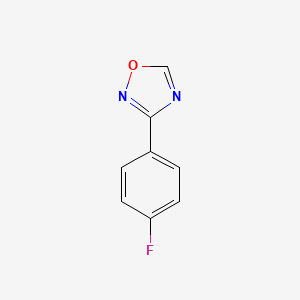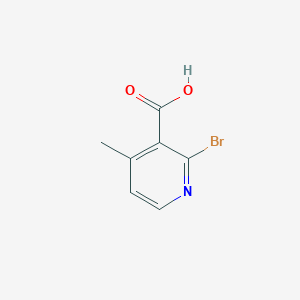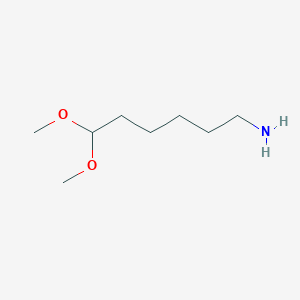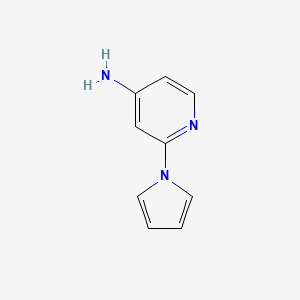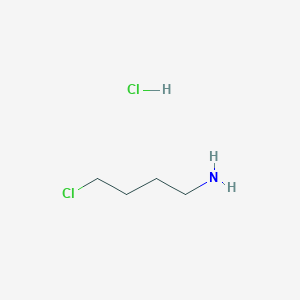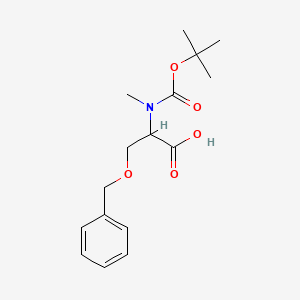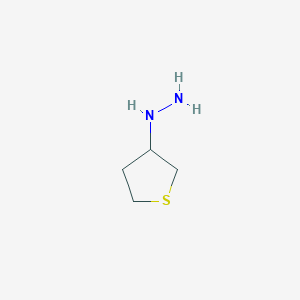
Thiolan-3-ylhydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiolan-3-ylhydrazine is a chemical moiety that can be part of various chemical compounds, including those with potential applications in fields such as coordination chemistry and pesticide development. The compounds containing thiolan-3-ylhydrazine structures can exhibit interesting chemical and physical properties, which can be harnessed for various applications.
Synthesis Analysis
The synthesis of compounds related to thiolan-3-ylhydrazine can involve different chemical strategies. For instance, a seven-coordinate vanadium(III) thiolate complex containing hydrazine molecules has been synthesized, showcasing the potential of thiolan-3-ylhydrazine derivatives in coordination chemistry . Additionally, the synthesis of 3,4-dihydro-2H-1,3-thiazines from α-enolic dithioesters and 1,3,5-triazinanes via a formal (3 + 3) annulation reaction represents another synthetic approach related to thiolan-3-ylhydrazine chemistry . Furthermore, the synthesis of N-tert-butyl-N,N'-diacylhydrazines containing 1,2,3-thiadiazoles has been reported, where the thiolan-3-ylhydrazine moiety is part of a larger structure with insecticidal activity .
Molecular Structure Analysis
The molecular structure of thiolan-3-ylhydrazine derivatives can be quite complex. For example, the vanadium(III) thiolate complex mentioned earlier exhibits a capped octahedral geometry, which is a result of its interaction with hydrazine molecules . In another study, the crystal structure of a trifluoromethyl-substituted dielectrophile derived from thiolan-3-ylhydrazine showed inter- and intramolecular hydrogen bonds, indicating the potential for diverse molecular interactions .
Chemical Reactions Analysis
Thiolan-3-ylhydrazine derivatives can undergo various chemical reactions. The annulation reaction to form 3,4-dihydro-2H-1,3-thiazines is an example of how thiolan-3-ylhydrazine-related compounds can be synthesized through thermal conditions without the need for catalysts or additives . Cyclocondensation reactions are also relevant, as seen in the synthesis of pyrazole derivatives from a precursor containing the thiolan-3-ylhydrazine moiety .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiolan-3-ylhydrazine derivatives can vary widely depending on their molecular structure. For instance, the vanadium(III) thiolate complex has been characterized by its unique coordination geometry . The crystal structure of the trifluoromethyl-substituted dielectrophile reveals specific molecular configurations and interactions, such as hydrogen bonding and planarity of rings, which can influence the compound's reactivity and physical properties . The insecticidal activity of N-tert-butyl-N,N'-diacylhydrazines containing 1,2,3-thiadiazoles suggests that the incorporation of the thiolan-3-ylhydrazine structure into larger molecules can result in biologically active compounds .
Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds
Thiolan-3-ylhydrazine derivatives have been utilized as precursors in the synthesis of various heterocyclic compounds. For instance, the reaction of thiophene-2-carbonyl isothiocyanate with phenylhydrazine led to the formation of triazole derivatives, which were further modified to incorporate oxadiazole and thiadiazole moieties. These compounds exhibited significant antitumor and antimicrobial activities (Nassar et al., 2018). This demonstrates the compound's capacity for generating biologically active molecules, crucial for pharmaceutical development.
Anticancer Applications
Thiolan-3-ylhydrazine derivatives have shown potential in anticancer applications. Gold derivatives, especially gold(I) thiolates, which can be structurally related to Thiolan-3-ylhydrazine via their thiol functionalities, display promising potency against various tumors. The linear P-Au-S arrangement, where the thiolate ligand is derived from a biologically active thiol, is particularly effective (Tiekink, 2002). This highlights the potential of Thiolan-3-ylhydrazine derivatives in designing new anticancer agents by exploiting their thiol reactivity.
Antimicrobial Activities
The antimicrobial properties of Thiolan-3-ylhydrazine derivatives are also noteworthy. For example, novel triazole derivatives synthesized from reactions involving Thiolan-3-ylhydrazine showed moderate to good antimicrobial activity, suggesting their utility in developing new antimicrobial agents (Martin, 2020). This property is crucial in the fight against resistant microbial strains, presenting a pathway to new treatments.
Material Science Applications
In material science, Thiolan-3-ylhydrazine derivatives are employed in surface modification and functionalization techniques. The thiol-yne reaction, involving thiolan derivatives, has been used extensively in polymer synthesis and modification. This showcases the compound's versatility in creating and altering material properties for specific applications (Lowe, 2014). The ability to modify surfaces and materials using thiol chemistry opens up new avenues in material design and engineering.
Safety And Hazards
Propriétés
IUPAC Name |
thiolan-3-ylhydrazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2S/c5-6-4-1-2-7-3-4/h4,6H,1-3,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFGFYXFWFXVFKK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70598787 |
Source


|
| Record name | (Thiolan-3-yl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70598787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Thiolan-3-ylhydrazine | |
CAS RN |
1016709-16-2 |
Source


|
| Record name | (Thiolan-3-yl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70598787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

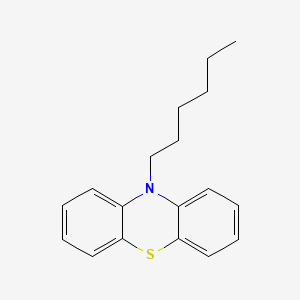
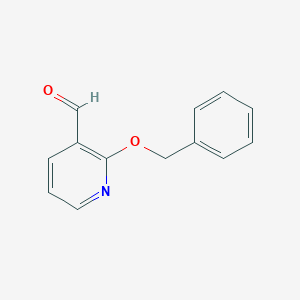
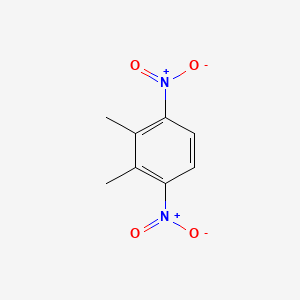
![Ethyl 3-chloroimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B1342628.png)
